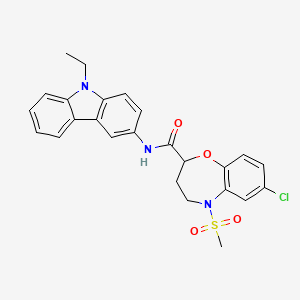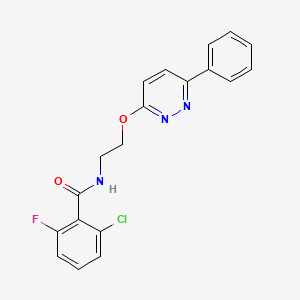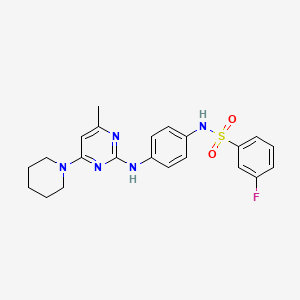![molecular formula C22H29N5O2 B11238883 N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11238883.png)
N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-3,4-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, an ethyl-methylphenyl group, and a dimethoxyaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the ethyl-methylphenyl group and the dimethoxyaniline moiety through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler, more reduced forms of the original compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE exerts its effects depends on its interactions with molecular targets and pathways. These interactions can involve binding to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Some compounds similar to N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE include:
- N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]acetamide
- N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
Uniqueness
What sets N-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-3,4-DIMETHOXYANILINE apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C22H29N5O2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]butan-2-yl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C22H29N5O2/c1-7-16-11-9-10-15(3)20(16)27-21(24-25-26-27)22(4,8-2)23-17-12-13-18(28-5)19(14-17)29-6/h9-14,23H,7-8H2,1-6H3 |
InChIキー |
CUSNWAOPSMGYBW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(CC)NC3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11238802.png)
![methyl 3-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11238804.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11238806.png)
![6-allyl-N-(5-chloro-2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11238807.png)
![N-(4-chlorophenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11238819.png)
![N-(2-bromophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11238834.png)

![2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11238850.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11238852.png)

![N-methyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11238869.png)

![N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238877.png)
![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11238881.png)
